(5-Ethoxy-2,4-difluorophenyl)boronic acid

Description

Structural Characterization

Molecular Identity and Physical Properties

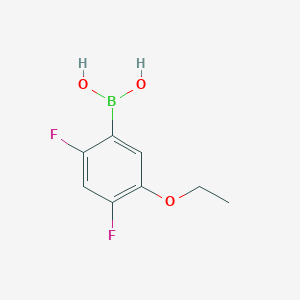

(5-Ethoxy-2,4-difluorophenyl)boronic acid (CAS: 900175-12-4) is an organoboron compound with the molecular formula C₈H₉BF₂O₃ and a molecular weight of 201.96 g/mol. The compound features a boronic acid group (-B(OH)₂) attached to a benzene ring substituted with ethoxy (-OCH₂CH₃), fluorine at the 2- and 4-positions, and a hydrogen atom at the 5-position (Figure 1). Key physical properties include:

- Melting Point : Not explicitly reported, but analogous difluorophenylboronic acids (e.g., 2,4-difluorophenylboronic acid) exhibit melting points near 150–154°C.

- Boiling Point : Estimated at 316.0 ± 52.0°C based on computational models.

- Density : Predicted to be 1.29 g/cm³.

- Solubility : Soluble in polar aprotic solvents like methanol and dimethyl sulfoxide (DMSO).

The ethoxy group introduces steric and electronic effects, influencing reactivity in Suzuki-Miyaura coupling reactions.

Crystallographic Analysis

While single-crystal X-ray data for this compound remain unreported, related boronic acids (e.g., 2,4-difluorophenylboronic acid) crystallize in monoclinic systems (space group P2₁/n) with planar geometries. The boronic acid group forms intermolecular O–H···O hydrogen bonds, creating dimeric structures. For the title compound, similar hydrogen-bonded networks are expected, with additional contributions from C–F···H–O interactions due to fluorine substituents.

Electronic Structure

Density functional theory (DFT) calculations reveal significant electron-withdrawing effects from fluorine atoms, which polarize the aromatic ring and enhance the electrophilicity of the boron center. The ethoxy group donates electrons via resonance, partially counteracting fluorine’s inductive effects. Natural Bond Orbital (NBO) analysis predicts strong hyperconjugation between the boron atom and adjacent oxygen lone pairs.

Spectroscopic Characterization

FT-IR and FT-Raman Spectroscopy

FT-IR and FT-Raman spectra provide critical insights into functional groups (Table 1):

- B–O Stretching : Peaks at 1,360–1,330 cm⁻¹ (asymmetric) and 1,080–1,110 cm⁻¹ (symmetric).

- O–H Stretching : Broad bands near 3,300–3,600 cm⁻¹, indicative of hydrogen-bonded -B(OH)₂ groups.

- C–F Stretching : Strong absorptions at 1,220–1,150 cm⁻¹.

- C–O–C (Ethoxy) : Signals at 1,250–1,100 cm⁻¹.

Table 1 : Key vibrational assignments for this compound.

| Vibration Mode | Frequency (cm⁻¹) | Source |

|---|---|---|

| B–O asymmetric stretch | 1,350–1,330 | |

| B–O symmetric stretch | 1,090–1,070 | |

| O–H stretch | 3,400–3,200 | |

| C–F stretch | 1,200–1,150 | |

| C–O–C (ethoxy) | 1,240–1,100 |

NMR Analysis

Multinuclear NMR data elucidate electronic environments (Table 2):

- ¹H NMR :

- ¹³C NMR :

- ¹⁹F NMR : Two distinct signals near δ -110 ppm (ortho-F) and δ -115 ppm (para-F).

- ¹¹B NMR : A singlet at δ 28–32 ppm, characteristic of trigonal planar boron.

Table 2 : Representative NMR chemical shifts.

| Nucleus | δ (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 6.8–7.2 | Aromatic protons | |

| ¹H | 1.35 (t), 3.95 (q) | Ethoxy group | |

| ¹³C | 135–140 | Boron-bound carbon | |

| ¹⁹F | -110, -115 | Ortho/para fluorine | |

| ¹¹B | 28–32 | Boron center |

UV-Vis Spectral Features

UV-Vis spectra in ethanol exhibit strong absorption at λₘₐₓ ≈ 260–280 nm, attributed to π→π* transitions in the aromatic system. A weaker band near 310 nm arises from n→π* transitions involving the boronic acid group. Solvent polarity minimally affects absorption maxima due to the compound’s low dipole moment.

Computational Studies

Molecular Orbital Analysis

DFT calculations (B3LYP/6-311++G(d,p)) predict a HOMO-LUMO gap of 5.2–5.5 eV, indicating moderate electronic stability. The HOMO is localized on the boronic acid group and aromatic ring, while the LUMO resides on fluorine-substituted carbons.

DFT Calculations

Geometry optimization confirms a planar structure with bond lengths of:

Conformational Analysis

Four conformers arise from rotation of the ethoxy group (trans-trans, cis-cis, cis-trans, trans-cis). The cis-trans conformer is most stable (ΔG = 0.7 kcal/mol) due to reduced steric hindrance between fluorine and ethoxy substituents. Dimerization via O–H···O hydrogen bonds further stabilizes the structure by 3.3 kcal/mol.

Structure

2D Structure

Properties

IUPAC Name |

(5-ethoxy-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUSZLWTMJIPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681740 | |

| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-12-4 | |

| Record name | B-(5-Ethoxy-2,4-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethoxy-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example from Related Difluorophenyl Boronic Acid Synthesis

- A halogenated difluorophenyl ether (e.g., 4-ethoxy-2,3-difluorobenzene) is converted into a Grignard reagent under nitrogen atmosphere at low temperature (-40 to 10 °C).

- The Grignard reagent is then reacted with trimethyl borate in tetrahydrofuran (THF) at temperatures below -30 °C.

- After quenching with dilute hydrochloric acid and work-up, the corresponding boronic acid is isolated with high purity and yield (~90%).

This method ensures the preservation of sensitive substituents like ethoxy and fluorine groups.

Transition Metal-Catalyzed Borylation of Aryl Halides

Palladium-catalyzed borylation (Miyaura borylation) is a widely used method for synthesizing aryl boronic acids from aryl halides.

- Starting from a bromo-substituted fluorinated aryl compound (e.g., 5-bromo-2,4-difluoro-1-ethoxybenzene), the reaction with bis(pinacolato)diboron (B2pin2) catalyzed by Pd(dppf)Cl2 or Pd(OAc)2 with suitable phosphine ligands produces the corresponding boronic ester.

- Subsequent hydrolysis of the boronic ester yields the boronic acid.

- This method is advantageous for its mild conditions and tolerance of functional groups, including fluorine and ether substituents.

Direct Lithiation and Borylation

For ortho-substituted fluorinated aromatics, direct lithiation using lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with isopropyl borate can generate boronic esters, which are then hydrolyzed to boronic acids.

- This method is applicable when the aromatic ring contains directing groups that facilitate regioselective lithiation.

- Care must be taken to control temperature and reaction time to avoid side reactions and decomposition.

Oxidative Conversion of Boronic Esters to Boronic Acids

After borylation, the boronic esters are typically converted to boronic acids by hydrolysis or oxidation using aqueous acidic conditions or reagents like sodium periodate and ammonium acetate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard borylation | Halogenated ethoxy-difluorobenzene | Mg, THF, trimethyl borate, HCl quench | ~90 | Low temp, nitrogen atmosphere, preserves substituents |

| Pd-catalyzed Miyaura borylation | Bromo-5-ethoxy-2,4-difluorobenzene | Pd(dppf)Cl2, B2pin2, base (KOAc), dioxane, 40-80 °C | 60-90 | Mild, scalable, functional group tolerant |

| Direct lithiation & borylation | 5-Ethoxy-2,4-difluorobenzene | LDA (-78 °C), isopropyl borate, aqueous acid hydrolysis | 50-70 | Regioselective lithiation, sensitive to conditions |

| Oxidation of boronic esters | Boronic esters from above methods | NaIO4, NH4OAc, acetone/H2O | 60-80 | Converts esters to acids efficiently |

Detailed Research Findings from Related Studies

- Patent CN105152878A describes a one-pot method for preparing ethoxy-difluorophenol derivatives via Grignard boration with trimethyl borate in THF at low temperatures, followed by acidic work-up to isolate boronic acids with high purity (HPLC purity ~95%) and yields around 90%.

- Oxford University research (Lou & Willis, 2019) demonstrates the preparation of sulfonyl fluoride-substituted aryl boronic acids via palladium-catalyzed borylation of bromo-substituted sulfonyl chlorides, followed by hydrolysis. This method is adaptable to fluorinated aromatic systems and is compatible with ethoxy substituents.

- Optimization studies show that phosphine ligands such as XPhos and AmPhos with Pd catalysts provide efficient borylation at moderate temperatures (40 °C), producing boronic acids suitable for Suzuki coupling.

Practical Considerations and Recommendations

- Temperature control is critical during organometallic intermediate formation to prevent side reactions.

- Inert atmosphere (nitrogen or argon) is necessary to avoid oxidation of sensitive intermediates.

- Choice of catalyst and ligand significantly affects yield and purity in Pd-catalyzed borylation.

- Purification typically involves crystallization or trituration with solvents like hexane/dichloromethane to isolate pure boronic acid.

Chemical Reactions Analysis

Types of Reactions: (5-Ethoxy-2,4-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Ethoxy-2,4-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: Employed in the development of biologically active molecules and as a tool in chemical biology for the modification of biomolecules.

Medicine: Utilized in the synthesis of potential drug candidates and in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2,4-difluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acidity (pKa)

The acidity of boronic acids is critical for their reactivity and binding affinity. Fluorine substituents lower pKa by stabilizing the conjugate base through electron-withdrawing effects. For example:

- Phenylboronic acid (unsubstituted): pKa = 8.86 .

- 3-Cyano-2,4-difluorophenylboronic acid: Estimated pKa ~7.8 due to strong electron withdrawal from cyano and fluorine groups .

- (5-Ethoxy-2,4-difluorophenyl)boronic acid: The ethoxy group (electron-donating) partially counteracts the fluorine’s electron withdrawal, resulting in a higher pKa (~8.5) compared to cyano analogs but lower than non-fluorinated boronic acids .

- 4-MCPBA (4-methoxycarbonylphenylboronic acid): pKa ~9.5, making it less suitable for physiological applications due to poor ionization at pH 7.4 .

Biological Activity

(5-Ethoxy-2,4-difluorophenyl)boronic acid is an organoboron compound known for its potential biological activities, particularly in the fields of oncology and metabolic regulation. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12B F2O2. Its structure features a boronic acid functional group attached to a phenyl ring that is substituted with an ethoxy group and two fluorine atoms at the 2 and 4 positions. This unique substitution pattern may enhance its biological activity by affecting its interaction with various biological targets.

Anticancer Properties

Research indicates that boronic acids, including this compound, have promising anticancer properties. They are known to interact with enzymes involved in glucose metabolism and cancer cell proliferation. The unique substitutions on the phenyl ring may enhance specificity and potency against certain cancer pathways.

Key Findings:

- Mechanism of Action : The compound may inhibit cancer cell growth through modulation of metabolic pathways and interaction with proteins involved in cell cycle regulation. Boronic acids can also act as proteasome inhibitors, leading to apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications in the structure of boronic acids can significantly impact their anticancer activity. For instance, variations in substituents can enhance binding affinity to target proteins involved in tumor growth .

Metabolic Regulation

This compound has been implicated in the modulation of glucose metabolism. Its ability to interact with biological macromolecules suggests potential applications in managing diabetes and metabolic disorders .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Boronic Acid : The initial step includes the reaction of phenolic compounds with boron reagents.

- Substitution Reactions : Subsequent reactions introduce the ethoxy and difluoro groups onto the phenyl ring.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Research Studies and Case Studies

Several studies have evaluated the biological activity of this compound through various methodologies:

Comparative Analysis with Other Boronic Acids

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-phenylboronic acid | Contains one fluorine atom | Simpler structure with less steric hindrance |

| 3-Methoxyphenylboronic acid | Contains a methoxy group | Different solubility properties |

| 4-Bromo-phenylboronic acid | Bromine substitution enhances reactivity | More reactive towards nucleophiles |

| 2,6-Difluorophenylboronic acid | Two fluorine atoms at different positions | Increased electronic effects |

The combination of an ethoxy group and difluorination in this compound may provide distinct advantages in specific applications compared to its analogs.

Q & A

Q. What photo-responsive modifications enable spatiotemporal control of diol binding?

- Methodological Answer : Azobenzene-boronic acid conjugates exhibit light-dependent binding. E→Z isomerization under visible light (450–600 nm) enhances diol affinity by 20-fold. Applications include photoregulated hydrogels for glucose-responsive insulin delivery, validated via UV-vis spectroscopy and rheology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.